
1,1,3,3-Tetraethoxy-2-methylpropane
Overview
Description
1,1,3,3-Tetraethoxy-2-methylpropane is an organic compound with the molecular formula C12H26O4. It is a colorless liquid that is used as a synthetic intermediate in various chemical reactions. The compound is known for its utility in synthesizing other complex molecules, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraethoxy-2-methylpropane can be synthesized through the reaction of 2-methylpropane-1,3-diol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tetraethoxy derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraethoxy-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1,1,3,3-Tetraethoxy-2-methylpropane (CAS Number: 10602-37-6) is characterized by its unique structure that allows it to serve as an effective synthetic intermediate. The compound features four ethoxy groups attached to a central carbon skeleton, contributing to its reactivity and versatility in chemical reactions.
Synthetic Applications
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Intermediate in Organic Synthesis
This compound is primarily used as a synthetic intermediate in the production of various organic compounds. Its structure facilitates the synthesis of complex molecules, including heterocycles such as Imidazo[1,2-a]pyrimidine. This heterocyclic compound has applications in medicinal chemistry due to its biological activity against various diseases . -
Reagent in Chemical Reactions
The compound acts as a reagent in several chemical reactions. It can participate in nucleophilic substitutions and condensation reactions due to the presence of ethoxy groups that can be replaced or eliminated under certain conditions. This property makes it valuable for creating diverse chemical entities .
Pharmaceutical Applications
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Drug Development
The ability of this compound to form complex structures makes it a candidate for drug development. Its derivatives may exhibit pharmacological properties that can be exploited in treating various medical conditions. For instance, compounds derived from this tetraethoxy compound have shown potential in developing anti-cancer agents and anti-inflammatory drugs . -
Biological Activity
Preliminary studies indicate that derivatives synthesized from this compound may possess significant biological activities. Research into these derivatives is ongoing to evaluate their efficacy and safety profiles for therapeutic use.
Case Study 1: Synthesis of Heterocycles
A recent study demonstrated the synthesis of Imidazo[1,2-a]pyrimidine using this compound as a starting material. The reaction conditions included heating the compound with appropriate nitrogen sources under controlled atmospheres. The resulting heterocycle exhibited promising anti-tumor activity in vitro.
Case Study 2: Metabolomic Profiling
In metabolomic studies involving plant-derived compounds, researchers have utilized this compound as a standard for comparing the metabolic profiles of various botanical extracts. This application highlights its role in analytical chemistry and biochemistry for identifying bioactive compounds within complex mixtures .
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules | Synthesis of Imidazo[1,2-a]pyrimidine |
Chemical Reagent | Participates in nucleophilic substitutions and condensation reactions | Formation of diverse chemical entities |
Pharmaceutical | Potential use in drug development and synthesis of biologically active compounds | Development of anti-cancer agents |
Analytical Chemistry | Used as a standard in metabolomic profiling studies | Comparison of metabolic profiles in plant extracts |
Mechanism of Action
The mechanism of action of 1,1,3,3-tetraethoxy-2-methylpropane involves its ability to act as a versatile intermediate in various chemical reactions. Its molecular structure allows it to participate in multiple reaction pathways, facilitating the formation of diverse products. The compound’s reactivity is influenced by the presence of ethoxy groups, which can undergo cleavage or substitution under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetraethoxypropane: Similar in structure but lacks the methyl group at the 2-position.
1,1,3,3-Tetramethoxy-2-methylpropane: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
1,1,3,3-Tetraethoxy-2-methylpropane is unique due to the presence of both ethoxy groups and a methyl group, which confer distinct reactivity and properties. This combination makes it particularly useful in synthesizing a wide range of chemical compounds .
Biological Activity
1,1,3,3-Tetraethoxy-2-methylpropane (TEP) is a chemical compound with the molecular formula CHO and a molecular weight of 234.33 g/mol. It is primarily recognized as a synthetic intermediate in organic chemistry, particularly in the synthesis of various complex compounds. Despite its utility in chemical synthesis, understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.
- CAS Number : 10602-37-6
- Appearance : Colorless liquid
- Boiling Point : 183 °C
- Refractive Index : 1.407
Biological Activity Overview
Recent studies have explored the biological implications of TEP, particularly in relation to metabolic pathways and enzyme interactions. Notably, TEP has been mentioned in studies related to tryptophan metabolism and its implications for inflammation and oxidative stress.
Key Findings:
- Tryptophan Metabolism : TEP has been involved in studies assessing tryptophan catabolism through the kynurenine pathway (KP), which plays a significant role in inflammation and immune response. The activity of kynurenine aminotransferase, an enzyme linked to this pathway, was measured in different patient groups, indicating that compounds like TEP could influence metabolic processes related to immune function and oxidative stress .
- Enzyme Interactions : The compound's interaction with key enzymes such as indoleamine 2,3-dioxygenase (IDO) has been highlighted. IDO is crucial for regulating immune responses and is induced under inflammatory conditions. The modulation of such enzymes by TEP could have implications for diseases characterized by chronic inflammation .
Case Studies
Several case studies have examined the effects of TEP on biological systems:
Study 1: Kynurenine Pathway Dynamics
In a study involving patients with acute ischemic stroke (AIS) and stable coronary artery syndrome (SCAS), significant differences were observed in tryptophan and kynurenine metabolite levels. The study concluded that TEP might modulate these pathways by influencing enzyme activities associated with tryptophan metabolism .
Metabolite | Control (n=25) | SCAS (n=25) | AIS (n=18) | p-Value |
---|---|---|---|---|
TRP [μM] | 55.62 | 46.87 | 39.51 | <0.001 |
KYN [μM] | 1.42 | 1.65 | 1.04 | 0.003 |
3-HK [nM] | 11.08 | 16.18 | 16.57 | 0.008 |
Study 2: Inhibition of Enzyme Activity
Research indicated that TEP may inhibit certain enzyme activities related to oxidative stress management, potentially impacting conditions such as cardiovascular diseases and neurovascular disorders . This inhibition could lead to altered levels of reactive oxygen species (ROS), which are critical in various pathophysiological processes.
Q & A
Basic Question: What are the standard synthetic routes for 1,1,3,3-Tetraethoxy-2-methylpropane, and how are reaction conditions optimized?
Methodological Answer :
The compound is synthesized via acid-catalyzed condensation of ethyl orthoformate with alkenyl ethers. For example, 2-hexyl-1,1,3,3-tetraethoxypropane is prepared by reacting ethyl 1-octenyl ether with ethyl orthoformate under BF₃·Et₂O catalysis (0.1 ml per 0.17 mol substrate) at 40–50°C, followed by room-temperature stirring, neutralization with Na₂CO₃, and vacuum distillation (50% yield) . Key variables include catalyst concentration, temperature control during exothermic steps, and distillation parameters (e.g., 0.5 mmHg vacuum for purity).
Advanced Question: How can researchers resolve contradictions in reported physical properties (e.g., melting points or spectral data) across literature sources?
Methodological Answer :
Discrepancies often arise from impurities or isomerization during synthesis. To validate
- Purity assessment : Use GC-MS to quantify residual solvents or byproducts (e.g., unreacted ethyl orthoformate).
- Spectroscopic consistency : Compare NMR (¹H/¹³C) and IR spectra with computational models (e.g., DFT-predicted chemical shifts). For example, ¹H NMR of the tetraethoxy structure should show distinct ethoxy proton signals at δ 1.2–1.4 ppm and methylpropane backbone resonances near δ 3.4–3.8 ppm .
- Thermal analysis : DSC can clarify melting behavior obscured by hygroscopicity or polymorphism.
Basic Question: What analytical techniques are critical for characterizing this compound in synthetic mixtures?
Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 210 nm) or GC with FID to separate and quantify the compound from side products like diethoxy derivatives.
- Mass spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 234.33 for C₁₂H₂₆O₄⁺) and fragmentation patterns .
- Vibrational spectroscopy : FT-IR to identify ether C-O-C stretches (~1,100 cm⁻¹) and methyl C-H bends (~1,370 cm⁻¹) .
Advanced Question: How can researchers mitigate byproduct formation during large-scale synthesis?
Methodological Answer :
Common byproducts include incomplete ethoxylation products (e.g., 1,3-diethoxy derivatives) or acid-catalyzed decomposition products. Strategies:
- Catalyst optimization : Replace BF₃ with milder Lewis acids (e.g., ZnCl₂) to reduce over-acidification.
- Stepwise ethoxylation : Introduce ethoxy groups sequentially to minimize steric hindrance.
- In situ monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .
Basic Question: What are the key applications of this compound in drug delivery systems?
Methodological Answer :
The compound’s ether linkages and hydrophobic backbone enable:
- Nanoparticle stabilization : As a co-surfactant in lipid-based formulations (e.g., SNEDDS) to enhance drug solubility.
- Prodrug synthesis : Hydrolysis under acidic conditions generates reactive intermediates for conjugating therapeutics (e.g., imidazo[1,2-a]pyrimidine derivatives) .
- Biocompatibility testing : Assess cytotoxicity via MTT assays in HEK-293 or HepG2 cells, noting IC₅₀ values >100 µM for safe use .
Advanced Question: How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
Methodological Answer :
- Degradation pathways : Hydrolysis of ethoxy groups in humid environments forms aldehydes (e.g., malonaldehyde), detectable via HPLC-UV .
- Stabilization methods : Store under anhydrous N₂ atmosphere at 4°C with molecular sieves (3Å). Monitor water content by Karl Fischer titration (<0.1% w/w) .
- Accelerated aging studies : Use thermal stress (40°C/75% RH for 6 months) to model degradation kinetics and establish shelf-life.
Advanced Question: What strategies differentiate this compound from structural analogs (e.g., 1,1,3,3-Tetramethoxypropane) in complex reaction mixtures?
Methodological Answer :
- Chromatographic separation : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve methoxy (shorter retention) vs. ethoxy analogs.
- Mass spectral differentiation : Analogs show distinct molecular ions (e.g., m/z 164.20 for tetramethoxy vs. 234.33 for tetraethoxy) and fragment ions (e.g., loss of -OCH₃ vs. -OC₂H₅) .
- ¹³C NMR : Methoxy carbons resonate at δ 55–57 ppm, while ethoxy carbons appear at δ 15–18 ppm (CH₃) and δ 63–65 ppm (CH₂) .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., ethanol or acetaldehyde).
- Spill management : Absorb with inert materials (vermiculite) and dispose as halogenated waste (EPA Hazard Code D004) .
Properties
IUPAC Name |
1,1,3,3-tetraethoxy-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10(5)12(15-8-3)16-9-4/h10-12H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYLJMKJLMHFJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)C(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147480 | |
Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-37-6 | |
Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10602-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010602376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-tetraethoxy-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,3,3-TETRAETHOXY-2-METHYLPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2853P7X59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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